4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Description
Significance of Fluorine in Organic Chemistry and Molecular Design
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. ossila.com The high electronegativity of fluorine, combined with its relatively small size, can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. ossila.com This has made fluorine a key element in the design of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group (-CF3), in particular, is a common motif used to enhance the lipophilicity and metabolic stability of drug candidates.
Overview of Sulfonyl-Containing Aromatic Systems in Synthetic Chemistry
Sulfonyl groups (-SO2-) are integral components in a wide range of organic compounds and are particularly significant in the realm of medicinal chemistry. Aryl sulfones and sulfonamides are present in numerous therapeutic agents. The sulfonyl group is a strong electron-withdrawing group, is metabolically stable, and can act as a hydrogen bond acceptor. These characteristics make it a valuable functional group for modulating the properties of bioactive molecules.
Role of Benzoic Acid Derivatives as Fundamental Synthetic Building Blocks
Benzoic acid and its derivatives are ubiquitous in organic synthesis, serving as versatile precursors to a multitude of more complex molecules. nih.gov The carboxylic acid functionality can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, making it a cornerstone for the construction of diverse molecular architectures. Furthermore, the aromatic ring of benzoic acid can be functionalized to introduce additional substituents, further expanding its synthetic utility.
Defining the Research Context of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid within Contemporary Organic Synthesis
The compound this compound embodies the convergence of these three important chemical motifs: a trifluoroethyl group, a sulfonyl linker, and a benzoic acid core. This unique combination of functionalities suggests its potential as a valuable building block in several areas of chemical research. The trifluoroethanesulfonyl moiety offers a distinct electronic and steric profile compared to more common sulfonyl substituents. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure logically places it as a candidate for the synthesis of novel polymers, materials with specific electronic properties, and potentially as a fragment in the design of new biologically active agents. The lack of extensive research also highlights an opportunity for future investigations into the synthesis and application of this intriguing molecule.
Physicochemical Properties of this compound
Based on available data, the fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₇F₃O₄S |
| Molecular Weight | 268.21 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)(F)F |
| InChI Key | OOORQZCICWDOMP-UHFFFAOYSA-N |
| Predicted XLogP3 | 1.8 |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 4 |
| Predicted Rotatable Bond Count | 3 |
This data is sourced from the PubChem database.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORQZCICWDOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 2,2,2 Trifluoroethanesulfonyl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for a variety of chemical transformations, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.
Esterification: The conversion of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com Given the electron-deactivating effect of the sulfonyl group, reaction conditions may require higher temperatures or longer reaction times compared to benzoic acid itself.
Amidation: The direct conversion of this compound to amides requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. One common method involves the use of coupling agents. Alternatively, direct amidation can be achieved by heating the carboxylic acid with an amine at high temperatures. nih.gov A more efficient laboratory-scale approach is the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. mdpi.com Some modern catalytic systems, for example, those using titanium(IV) chloride (TiCl₄) or titanium(IV) isopropoxide, can facilitate the direct condensation of carboxylic acids and amines under milder conditions. nih.govrsc.org
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents and Conditions | Product | Ref. |
|---|---|---|---|
| Esterification | R'OH (excess), H₂SO₄ (catalyst), Reflux | 4-(2,2,2-Trifluoroethanesulfonyl)benzoate ester | masterorganicchemistry.com |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, effectively reducing the acid to the corresponding benzyl alcohol derivative, [4-(2,2,2-Trifluoroethanesulfonyl)phenyl]methanol. libretexts.orgmasterorganicchemistry.comtestbook.com Milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids. libretexts.org
The reduction mechanism involves the formation of an aldehyde as an intermediate. However, the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol; thus, it cannot be isolated from the reaction. libretexts.orgmasterorganicchemistry.com
To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it is often converted into an acyl halide, most commonly an acyl chloride. This is readily accomplished by treating this compound with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). libretexts.orgmsu.edu The reaction proceeds via an acyl chlorosulfite intermediate, which provides a much better leaving group than the original hydroxyl group. libretexts.org The resulting 4-(2,2,2-Trifluoroethanesulfonyl)benzoyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. mdpi.com
Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, typically at high temperatures. However, this method is not generally practical for complex benzoic acids. A more common approach to forming mixed anhydrides involves the reaction of the carboxylate with an acyl chloride.
Table 2: Synthesis of 4-(2,2,2-Trifluoroethanesulfonyl)benzoyl chloride
| Reactant | Reagent | Conditions | Product | Ref. |
|---|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | Reflux, optional DMF (catalyst) | 4-(2,2,2-Trifluoroethanesulfonyl)benzoyl chloride | libretexts.orgmsu.edu |
The removal of the carboxyl group from an aromatic ring, known as decarboxylation, is a challenging transformation for benzoic acids. The C-C bond connecting the carboxyl group to the aromatic ring is strong, and the reaction generally requires harsh conditions, such as very high temperatures, or the use of specific catalysts. nih.gov Radical decarboxylation pathways have been developed using oxidants like silver/potassium persulfate (Ag(I)/K₂S₂O₈) or through photoredox catalysis, which can proceed under milder conditions. acs.orgresearchgate.netresearchgate.net Given the stability of the aryl-carboxyl bond, this compound is expected to be resistant to simple thermal decarboxylation and would likely require these specialized oxidative or catalytic methods to induce the loss of carbon dioxide.
Reactivity of the Trifluoroethanesulfonyl Group
The trifluoroethanesulfonyl group is a robust and highly stable functional group. The sulfur atom is in its highest oxidation state (+6), and the sulfur-carbon and sulfur-oxygen bonds are strong, rendering the group resistant to a wide range of chemical conditions.
The group is stable under the acidic conditions used for Fischer esterification and the reagents used for the conversion to acyl chlorides (e.g., SOCl₂). It is also generally unreactive towards the strong nucleophiles and basic conditions often employed in amidation reactions. Furthermore, the trifluoroethanesulfonyl moiety is resistant to reduction by common hydride reagents like LiAlH₄, which selectively reduce the carboxylic acid group. masterorganicchemistry.com The high thermal stability of related compounds like triflic acid suggests that the trifluoroethanesulfonyl group can withstand elevated temperatures without decomposition. researchgate.net This chemical inertness allows for a wide array of synthetic manipulations to be performed on the carboxylic acid moiety without affecting the sulfonyl group.
Influence on Adjacent Functional Groups (e.g., Acidity of Carboxylic Acid)
The acidity of a carboxylic acid is determined by the stability of its carboxylate conjugate base after donating a proton. Any factor that stabilizes this anion will increase the acidity of the parent acid. The this compound molecule contains a powerful electron-withdrawing group, the trifluoroethanesulfonyl group (–SO₂CH₂CF₃), at the para position relative to the carboxylic acid.
This group exerts a strong negative inductive effect (-I) on the aromatic ring. The sulfonyl moiety (–SO₂–) is inherently electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect is significantly amplified by the presence of the 2,2,2-trifluoroethyl group attached to the sulfur atom. The three fluorine atoms, being the most electronegative elements, pull electron density away from the ethyl group, which in turn enhances the electron-withdrawing nature of the entire sulfonyl group.
This strong inductive withdrawal of electrons from the benzene (B151609) ring delocalizes the negative charge of the carboxylate anion formed upon dissociation. By spreading the negative charge over a larger area, the anion is stabilized, which shifts the dissociation equilibrium towards the formation of protons, thereby increasing the acidity of the carboxylic acid. libretexts.orgopenstax.org Consequently, this compound is expected to be a significantly stronger acid than benzoic acid itself.
The pKₐ of benzoic acid is 4.20. ut.ee Electron-withdrawing groups increase acidity (lower pKₐ), while electron-donating groups decrease it. For instance, 4-nitrobenzoic acid, which has a strong electron-withdrawing nitro group, has a pKₐ of 3.44. ut.eelibretexts.org Given that the trifluoroethanesulfonyl group is also a very strong electron-withdrawing group, the pKₐ of this compound is anticipated to be in a similar or even lower range, indicating a substantial increase in acidity compared to the parent benzoic acid.
| Compound | Substituent (Y) at para-position | pKa | Effect on Acidity vs. Benzoic Acid |
|---|---|---|---|
| p-Methoxybenzoic acid | -OCH₃ | 4.46 | Weaker |
| p-Methylbenzoic acid | -CH₃ | 4.34 | Weaker |
| Benzoic acid | -H | 4.20 | Reference |
| p-Chlorobenzoic acid | -Cl | 4.00 | Stronger |
| p-Nitrobenzoic acid | -NO₂ | 3.44 | Much Stronger |
| p-(Trifluoromethyl)benzoic acid | -CF₃ | 3.60 | Much Stronger libretexts.org |
| This compound | -SO₂CH₂CF₃ | Predicted to be < 3.6 | Predicted to be Very Much Stronger |
Potential as a Leaving Group in Specific Transformations
While halides and triflates are common leaving groups in substitution reactions, sulfonyl groups (–SO₂R) can also be displaced under certain conditions, particularly in metal-catalyzed cross-coupling reactions. The carbon-sulfur bond in aryl sulfones can be cleaved, allowing the sulfonyl group to function as a leaving group. Recent advancements in catalysis have shown that aryl sulfones can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. researchgate.netchemrxiv.org This suggests that the 4-(2,2,2-trifluoroethanesulfonyl) group could potentially be replaced by various nucleophiles under palladium or nickel catalysis. acs.org
Furthermore, desulfonation, the replacement of a sulfonic acid group (–SO₃H) with a hydrogen atom, is a known reaction in aromatic chemistry, typically occurring in the presence of dilute acid. wikipedia.org Although the trifluoroethanesulfonyl group is not a sulfonic acid, its cleavage under harsh conditions or via specific catalytic cycles represents a potential transformation pathway where it acts as a leaving group.
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.eduunacademy.com The reactivity and regioselectivity of this process are governed by the substituents already present on the ring. The this compound molecule has two substituents: a carboxylic acid group (–COOH) and a trifluoroethanesulfonyl group (–SO₂CH₂CF₃).
Both of these groups are strongly electron-withdrawing and, as a result, are deactivating. uomustansiriyah.edu.iqlibretexts.org They pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. uomustansiriyah.edu.iq Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require more forcing conditions (e.g., higher temperatures, stronger catalysts) to proceed. masterorganicchemistry.com
In terms of regioselectivity, both the –COOH and –SO₂CH₂CF₃ groups are meta-directors (with the exception of halogens which are deactivating but ortho/para directing). libretexts.orglibretexts.org They direct incoming electrophiles to the positions meta to themselves. In this specific molecule, the two groups are para to each other.
The –COOH group at position 1 directs incoming electrophiles to positions 3 and 5.
The –SO₂CH₂CF₃ group at position 4 directs incoming electrophiles to positions 2 and 6.
Since positions 2, 3, 5, and 6 are all ortho to one deactivating group and meta to the other, the substitution pattern can be complex. However, the directing effects are additive. Both groups deactivate the entire ring, but they particularly destabilize the intermediates formed from ortho and para attack. Therefore, substitution will preferentially occur at the positions that are meta to the stronger deactivating group. Given that both groups are potent deactivators, any EAS reaction would be slow and likely yield a mixture of products, with substitution occurring at the positions meta to both groups (positions 2, 3, 5, and 6 relative to the standard numbering of the benzoic acid).
| Substituent Group | Effect on Ring Reactivity | Directing Effect |
|---|---|---|
| -COOH | Deactivating | Meta libretexts.org |
| -SO₂R | Deactivating | Meta libretexts.org |
| -NO₂ | Strongly Deactivating | Meta |
| -OH | Strongly Activating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SₙAr) Potential
Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides that bear strong electron-withdrawing groups. wikipedia.org Unlike EAS, SₙAr is facilitated by substituents that make the aromatic ring electron-poor. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk
The presence of one or more strong electron-withdrawing groups, particularly at the ortho and para positions relative to a good leaving group (like a halogen), is crucial for stabilizing this negatively charged intermediate and activating the ring for nucleophilic attack. pressbooks.pub
While this compound itself does not have a suitable leaving group for a typical SₙAr reaction, its halogenated analogues would be highly activated substrates. For example, in a molecule like 2-chloro-4-(2,2,2-trifluoroethanesulfonyl)benzoic acid, the chlorine atom would be positioned ortho to the powerfully electron-withdrawing sulfonyl group. This arrangement would make the ring highly susceptible to attack by nucleophiles (such as amines, alkoxides, or thiolates) at the carbon bearing the chlorine atom. The trifluoroethanesulfonyl group would effectively stabilize the intermediate Meisenheimer complex through resonance and induction, facilitating the substitution. chemistrysteps.com
Metal-Catalyzed Cross-Coupling Reactions on Halogenated Analogues
Halogenated derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.
For instance, a bromo- or iodo-substituted analogue could readily participate in a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base. Such a reaction would enable the synthesis of complex biaryl structures. The robust nature of the sulfonyl and carboxylic acid groups means they are generally well-tolerated under many cross-coupling conditions, although the acidity of the –COOH group might require the use of an appropriate base or protection strategy.
Recent research has demonstrated that aryl sulfones themselves can be used as coupling partners in nickel-catalyzed reductive cross-coupling reactions with aryl bromides, showcasing the versatility of the sulfonyl group in modern synthetic chemistry. acs.orgorganic-chemistry.org
Mechanistic Investigations of Key Transformations
The mechanisms underlying the reactivity of this compound and its derivatives are well-established in the principles of physical organic chemistry.
For Electrophilic Aromatic Substitution (EAS): The reaction proceeds through a high-energy cationic intermediate, the sigma complex or arenium ion. msu.edu Electron-withdrawing groups like –COOH and –SO₂CH₂CF₃ destabilize this positively charged intermediate through their inductive effects. libretexts.org Examination of the resonance structures for ortho, meta, and para attack shows that for ortho and para attack, one resonance contributor places the positive charge on the carbon atom directly attached to the deactivating substituent. This is a particularly unstable arrangement. For meta attack, the positive charge is never placed on this carbon, making the intermediate for meta substitution less destabilized (and thus favored) compared to the ortho and para intermediates. libretexts.org
For Nucleophilic Aromatic Substitution (SₙAr): The mechanism involves the formation of a negatively charged Meisenheimer complex. wikipedia.orgpressbooks.pub The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form this intermediate. core.ac.ukresearchgate.net The strong electron-withdrawing trifluoroethanesulfonyl group is critical for stabilizing this anionic intermediate. When positioned ortho or para to the leaving group, it can delocalize the negative charge onto its own oxygen atoms via resonance, significantly lowering the activation energy of the reaction. chemistrysteps.com This stabilization explains why electron-withdrawing groups that deactivate the ring for EAS are powerful activators for SₙAr. uomustansiriyah.edu.iq
Elucidation of Reaction Intermediates
There is no available research that identifies or characterizes reaction intermediates involved in the transformation of this compound.
Kinetic Studies of Transformation Processes
No kinetic data, such as reaction rates, rate constants, or activation energies, have been published for the transformation processes of this compound.
**Absence of a
Absence of Specific Research Data for this compound
A thorough review of available scientific literature and chemical databases indicates a significant lack of specific published research on the applications of This compound . While the compound is indexed in chemical databases such as PubChem, there is no associated literature detailing its use in advanced organic synthesis or materials science according to the specified areas of interest. uni.lu
The search for information on its role as a precursor for complex organic molecules—including as a building block for heterocyclic and carbocyclic systems or as an intermediate in chiral synthesis—yielded no specific results for this compound. Similarly, inquiries into its application in materials science and polymer chemistry, such as its incorporation into functional polymers or its use in designing advanced materials precursors, did not provide any relevant data.
Research is available for structurally related but distinct compounds. For instance, studies on 4-[(4-Chlorophenyl)sulfonyl]benzoic acid describe its use as a starting material for the synthesis of heterocyclic compounds like 1,3-oxazol-5(4H)-one derivatives. nih.govmdpi.com Other research details the applications of various fluorinated benzoic acids, such as 3,4,5-Trifluorobenzoic acid , as building blocks in medicinal chemistry and as directing groups in C-H activation reactions. ossila.com Additionally, compounds like 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid are documented as intermediates in the production of agricultural chemicals. hangdachem.comhangdachem.comchemicalbook.com
However, these examples pertain to different molecules and their properties and reactions cannot be directly attributed to this compound. The explicit trifluoroethanesulfonyl group (-SO₂CH₂CF₃) at the para position of the benzoic acid ring gives the target compound a unique electronic and steric profile that would distinguish its chemical behavior from that of analogues with chlorophenylsulfonyl, trifluoromethyl, or other substituents.
Given the strict requirement to focus solely on this compound, it is not possible to construct an article on its specific applications in advanced organic synthesis and materials science as outlined. The necessary experimental data, detailed research findings, and specific examples are not present in the available literature.
Compound Information
While application-specific data is unavailable, basic structural information for this compound can be compiled.
| Identifier | Value |
|---|---|
| Molecular Formula | C₉H₇F₃O₄S |
| InChI Key | OOORQZCICWDOMP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)(F)F |
Applications of 4 2,2,2 Trifluoroethanesulfonyl Benzoic Acid in Advanced Organic Synthesis
Catalytic Applications or Ligand Development
The bifunctional nature of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid, possessing both a carboxylic acid group and a fluorinated sulfonyl group, theoretically allows for its exploration in catalytic applications and ligand design.
Potential as a Ligand Component in Metal-Catalyzed Reactions
The carboxylic acid moiety of this compound could serve as a coordination site for metal centers. In principle, it could function as a monodentate or bidentate ligand in a variety of metal-catalyzed reactions. The presence of the electron-withdrawing trifluoroethanesulfonyl group would significantly influence the electronic properties of the aromatic ring and the carboxylate group, thereby modulating the reactivity and selectivity of the metallic catalyst.
Hypothetical Coordination Modes:
| Coordination Mode | Description | Potential Metal Centers |
|---|---|---|
| Monodentate | The carboxylate group coordinates to a single metal center. | Pd, Ru, Rh, Cu |
| Bidentate Bridging | The carboxylate group bridges two metal centers. | Cu, Rh, Mo |
However, no published studies to date have reported the synthesis or characterization of metal complexes involving this compound as a ligand.
Use as a Brønsted Acid or Acid Precursor in Organic Transformations
The carboxylic acid functionality imparts Brønsted acidity to the molecule. The acidity of the carboxylic proton is expected to be enhanced by the strong electron-withdrawing effect of the 4-(2,2,2-trifluoroethanesulfonyl) substituent. This increased acidity could, in theory, make it a useful organocatalyst for reactions that are promoted by Brønsted acids, such as esterifications, acetalizations, and certain types of cyclization reactions.
Despite this theoretical potential, there is no experimental evidence in the scientific literature to support the use of this compound as a Brønsted acid catalyst in any organic transformation.
Methodological Utility in Fluorine Chemistry
The introduction of fluorinated moieties is a cornerstone of modern medicinal and agricultural chemistry. Compounds containing trifluoromethyl and related groups often exhibit enhanced metabolic stability, binding affinity, and lipophilicity.
Introduction of Fluorinated Sulfonyl Moieties into Diverse Substrates
In principle, this compound could serve as a building block for the synthesis of more complex molecules containing the 2,2,2-trifluoroethanesulfonyl group. The carboxylic acid handle provides a reactive site for further chemical modifications, such as amide bond formation or esterification, allowing for the incorporation of the fluorinated sulfonyl moiety into a variety of molecular scaffolds.
Reagent in Organofluorine Synthesis
While the compound itself is a fluorinated molecule, its direct application as a reagent for introducing fluorine or fluorinated groups into other molecules has not been reported. Reagents for fluorination are typically specialized compounds designed for electrophilic or nucleophilic fluorine transfer, a role for which the structure of this compound is not obviously suited.
Theoretical and Computational Investigations
Electronic Structure Analysis
The electronic structure of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is fundamentally shaped by the interplay of its constituent functional groups: the aromatic benzoic acid and the strongly electron-withdrawing 2,2,2-trifluoroethanesulfonyl substituent.
While specific Density Functional Theory (DFT) calculations for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous benzoic acid derivatives. For many benzoic acid derivatives, DFT calculations, particularly time-dependent DFT (TD-DFT), have been successfully employed to analyze their photoexcitations. researchgate.net Functionals such as the meta-GGA hybrid M06-2X, the doubly hybrid B2PLYPD, and range-separated functionals like CAM-B3LYP, ωB97XD, and LC-ωPBE have demonstrated excellent agreement with high-level gas-phase calculations for predicting excitation energies. researchgate.net
For this compound, DFT calculations would likely reveal a significant polarization of the electron density. The trifluoroethanesulfonyl group at the para position would inductively pull electron density from the benzene (B151609) ring. This electron withdrawal would also influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). It is anticipated that the HOMO would be predominantly located on the benzene ring and the carboxyl group, while the LUMO may have significant contributions from the sulfonyl group and the aromatic ring, indicating a potential for charge transfer upon electronic excitation.
The 2,2,2-trifluoroethanesulfonyl group exerts a powerful electron-withdrawing effect on the benzoic acid moiety through two primary mechanisms: the inductive effect and the resonance effect.
The inductive effect is a through-bond polarization of electrons. The high electronegativity of the fluorine and oxygen atoms in the trifluoroethanesulfonyl group strongly pulls electron density away from the benzene ring. libretexts.org This effect is particularly pronounced due to the presence of three fluorine atoms on the ethyl group, which enhances the electron-withdrawing nature of the sulfonyl group. libretexts.org This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. libretexts.org
The resonance effect involves the delocalization of π-electrons across the molecule. While the sulfonyl group can participate in resonance, its ability to donate electrons to the ring is negligible. Instead, it primarily acts as a π-electron withdrawing group, further enhancing the electron deficiency of the aromatic ring. The combined influence of these strong inductive and resonance effects makes the 2,2,2-trifluoroethanesulfonyl group a potent deactivating and meta-directing group in the context of electrophilic aromatic substitution, although the substitution pattern is already fixed in this molecule. The primary consequence of these electronic effects is a significant increase in the acidity of the benzoic acid compared to unsubstituted benzoic acid. libretexts.org
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions and reactivity.
The conformational landscape of this compound is determined by the rotational freedom around several key single bonds. The most significant of these are the rotation of the carboxylic acid group relative to the benzene ring and the rotations within the trifluoroethanesulfonyl side chain.
Studies on similar substituted benzoic acids have shown that the carboxylic acid group may be twisted out of the plane of the aromatic ring due to steric hindrance with adjacent substituents. nih.govresearchgate.net In the case of this compound, the para-substitution pattern minimizes steric interactions between the carboxylic acid and the sulfonyl group. However, in the solid state, intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules is expected to be a dominant factor, leading to the formation of head-to-tail dimers. nih.govresearchgate.net Computational modeling would likely identify several low-energy conformations corresponding to different orientations of the trifluoroethyl group relative to the phenylsulfonyl moiety.
In solution, the dynamic behavior of this compound would be characterized by the rapid interconversion between its various rotational conformers. Molecular dynamics (MD) simulations, though not specifically reported for this compound, are a powerful tool for investigating such dynamics. For related molecules like 2,2,2-trifluoroethanol (TFE), MD simulations have been used to develop reliable models that reproduce the physicochemical properties of the bulk liquid and its mixtures. uq.edu.au
An MD simulation of this compound in a solvent like water would reveal the nature of the solute-solvent interactions. The polar carboxylic acid and sulfonyl groups would form strong hydrogen bonds with water molecules, while the trifluoromethyl group would exhibit hydrophobic behavior. The flexibility of the side chain and the rotation of the carboxyl group would be influenced by these interactions, leading to a complex and dynamic conformational equilibrium in the solution phase.
Prediction of Spectroscopic Parameters (Excluding Experimental Data)
Theoretical calculations can provide valuable predictions of spectroscopic parameters, aiding in the interpretation of experimental data.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| ¹H NMR | Aromatic protons would appear as two distinct multiplets in the downfield region due to the electron-withdrawing nature of the substituents. The methylene protons adjacent to the sulfonyl group would likely appear as a quartet due to coupling with the fluorine atoms. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift. The aromatic carbons would show distinct signals, with the carbon attached to the sulfonyl group being significantly deshielded. The carbon of the trifluoromethyl group would appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic vibrational frequencies would be predicted for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and the C-F stretches of the trifluoromethyl group. |
These predictions are based on established principles of NMR and IR spectroscopy and the known effects of the functional groups present in the molecule. DFT calculations could be employed to compute these spectroscopic parameters with a higher degree of accuracy, providing a theoretical spectrum that can be compared with experimental findings. For instance, DFT has been used to predict the IR spectra of various benzoic acid derivatives, aiding in the assignment of vibrational modes. mdpi.com
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a well-established practice in modern chemistry. For a molecule like this compound, quantum chemical calculations could provide valuable insights into its ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are instrumental in the structural elucidation and characterization of novel compounds.
Typically, the process involves geometry optimization of the molecule's structure using methods like Density Functional Theory (DFT). Following optimization, NMR shielding tensors are calculated. These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (TMS) for ¹H and ¹³C, or a suitable fluorine-containing reference for ¹⁹F.
A hypothetical data table of predicted NMR chemical shifts for this compound is presented below. It is important to note that these are illustrative values and would require actual computational studies for validation.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.8 - 8.2 |
| ¹H (CH₂) | 3.5 - 3.9 |
| ¹³C (C=O) | 165 - 170 |
| ¹³C (Aromatic) | 125 - 145 |
| ¹³C (CH₂) | 55 - 60 |
| ¹³C (CF₃) | 120 - 125 (quartet) |
| ¹⁹F (CF₃) | -70 to -75 |
Vibrational Frequency Analysis and Infrared Spectral Predictions
Vibrational frequency analysis is another key application of computational chemistry that allows for the prediction of a molecule's infrared (IR) spectrum. This analysis helps in identifying the characteristic functional groups present in a molecule. For this compound, such a study would involve calculating the harmonic vibrational frequencies at the optimized geometry.
The predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be correlated with experimental IR spectra. Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch, the S=O stretches of the sulfonyl group, and the C-F stretches of the trifluoroethyl group.
An illustrative table of predicted significant vibrational frequencies is provided below. These values are hypothetical and would need to be confirmed by dedicated computational analysis.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3400 - 3600 (broad) |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C=O stretch (Carboxylic Acid) | 1700 - 1750 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| S=O stretch (Sulfonyl) | 1300 - 1350 (asymmetric) |
| S=O stretch (Sulfonyl) | 1150 - 1200 (symmetric) |
| C-F stretch (Trifluoroethyl) | 1000 - 1100 |
Computational Studies of Reaction Mechanisms
Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur. For this compound, computational studies could elucidate the pathways of its synthesis or its participation in various chemical transformations.
Transition State Characterization for Key Reactions
A critical aspect of studying reaction mechanisms is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that connects reactants to products. Computational methods can be used to locate and characterize these transition states, providing information about the geometry, energy, and vibrational frequencies of this critical species. For instance, in a hypothetical synthesis of this compound, one could computationally model the transition state for the sulfonation step or the oxidation of a precursor sulfide (B99878).
Reaction Pathway Energetics
While specific computational studies on the reaction mechanisms of this compound are not currently documented, the established methodologies in computational chemistry provide a clear roadmap for how such investigations would be performed to yield a deeper understanding of its chemical behavior.
Derivatives and Analogues of 4 2,2,2 Trifluoroethanesulfonyl Benzoic Acid
Synthesis of Positional Isomers and Structural Analogues
The core structure of trifluoroethanesulfonylbenzoic acid can be altered by changing the substitution pattern on the aromatic ring, leading to positional isomers and other structural analogues.
Exploration of Isomeric Trifluoroethanesulfonylbenzoic Acids
The synthesis of positional isomers, namely 2-(2,2,2-trifluoroethanesulfonyl)benzoic acid and 3-(2,2,2-trifluoroethanesulfonyl)benzoic acid, involves similar synthetic strategies to the para-substituted (4-position) analogue. The key difference lies in the choice of the starting thiol-substituted benzoic acid. For instance, the synthesis of the 2-isomer would begin with 2-mercaptobenzoic acid (thiosalicylic acid).
A general synthetic route would involve two main steps:
S-alkylation: The starting mercaptobenzoic acid isomer is reacted with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, under basic conditions to form the corresponding sulfide (B99878) (thioether) precursor, 2-(2,2,2-trifluoroethylthio)benzoic acid.
Oxidation: The sulfide is then oxidized to the sulfone. This is typically achieved using a strong oxidizing agent like hydrogen peroxide in acetic acid, or potassium permanganate. Careful control of the oxidation conditions is necessary to avoid over-oxidation or side reactions on the aromatic ring.
The existence of 2-(2,2,2-trifluoroethylsulfonyl)benzoic acid is documented in chemical databases, confirming its successful synthesis. nih.gov While detailed synthetic procedures for the 3-isomer are less commonly reported, the chemical principles for its synthesis from 3-mercaptobenzoic acid are well-established.
Table 1: Positional Isomers of (2,2,2-Trifluoroethanesulfonyl)benzoic Acid
| Compound Name | Position of Sulfonyl Group | Starting Material |
|---|---|---|
| 2-(2,2,2-Trifluoroethanesulfonyl)benzoic acid | Ortho (2-position) | 2-Mercaptobenzoic acid |
| 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid | Meta (3-position) | 3-Mercaptobenzoic acid |
Variation of the Aromatic Ring Substitution Pattern
Further structural diversity can be achieved by introducing additional substituents onto the aromatic ring of 4-(2,2,2-trifluoroethanesulfonyl)benzoic acid. Standard electrophilic aromatic substitution reactions can be employed, although the reactivity of the ring is influenced by the existing substituents. wikipedia.org The carboxylic acid and the trifluoroethanesulfonyl group are both deactivating and meta-directing. minia.edu.eg However, the conditions required for these substitutions can be harsh.
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2). masterorganicchemistry.com
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) can introduce halogen atoms. libretexts.org
Sulfonation: Using fuming sulfuric acid (H2SO4 + SO3) can add a sulfonic acid group (-SO3H). libretexts.org
Alternatively, substituted analogues can be built from already functionalized starting materials. For example, starting with a substituted 4-mercaptobenzoic acid allows for the introduction of a wide variety of functional groups. A patent describing the synthesis of fluorinated benzoic acids highlights methods for creating diverse substitution patterns on the benzene (B151609) ring. google.com
Modification of the Sulfonyl Group
Altering the nature of the sulfur-containing moiety provides another avenue for creating analogues. This can involve changing the length and fluorination of the alkyl chain or modifying the oxidation state of the sulfur atom.
Exploration of Other Fluorinated Alkyl Sulfonyl Analogues
Analogues with different fluorinated alkyl chains can be synthesized. For example, replacing the trifluoroethyl group with a trifluoromethyl or a longer perfluoroalkyl chain (e.g., perfluorobutyl, perfluorohexyl) can significantly alter the electronic properties and lipophilicity of the molecule. The synthesis of these analogues follows a similar pathway: S-alkylation of 4-mercaptobenzoic acid with the appropriate fluoroalkyl halide, followed by oxidation.
Research into perfluoroalkylation has led to the development of reagents like α-(perfluoroalkylsulfonyl)propiophenones, which are derived from perfluoroalkyl sulfinate salts. nih.govnih.gov These sulfinates are typically prepared from the corresponding perfluoroalkyl iodides, demonstrating a viable route to the necessary precursors for these analogues. nih.govbeilstein-journals.org
Table 2: Examples of Fluorinated Alkyl Sulfonyl Analogues
| Alkyl Group | Compound Name Suffix | Key Precursor |
|---|---|---|
| -CF3 | ... (trifluoromethylsulfonyl)benzoic acid | 4-Mercaptobenzoic acid + CF3-X |
| -CF2CF3 | ... (pentafluoroethylsulfonyl)benzoic acid | 4-Mercaptobenzoic acid + CF3CF2-X |
Incorporation of Sulfinyl or Sulfide Precursors
The sulfide (thioether) and sulfoxide (B87167) (sulfinyl) derivatives are not only precursors to the sulfone but are also valuable analogues in their own right. The synthesis of the sulfide, 4-(2,2,2-trifluoroethylthio)benzoic acid, is the first step in the preparation of the target sulfone. A patent for the synthesis of a related compound, 2-(p-trifluoromethylphenylthio)benzoic acid, from thiosalicylic acid and p-chlorobenzotrifluoride illustrates a common method for forming such aryl-alkyl sulfides. google.com
Partial oxidation of the sulfide yields the sulfoxide, 4-(2,2,2-trifluoroethylsulfinyl)benzoic acid. This requires milder oxidation conditions than those used for the sulfone synthesis. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are often used for this transformation.
Oxidation States of Sulfur:
Sulfide: R-S-R' (Synthesized via S-alkylation)
Sulfoxide: R-S(O)-R' (Synthesized via partial oxidation of sulfide)
Sulfone: R-S(O)2-R' (Synthesized via full oxidation of sulfide)
Derivatives with Modified Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These reactions are standard in organic synthesis.
Acid Chlorides: The most common method for converting a carboxylic acid to an acid chloride is by treatment with thionyl chloride (SOCl2) or oxalyl chloride. libretexts.orgchemguide.co.ukcommonorganicchemistry.com This converts the hydroxyl group into a much better leaving group, creating a highly reactive acyl chloride, 4-(2,2,2-trifluoroethanesulfonyl)benzoyl chloride. This derivative is a key intermediate for synthesizing esters and amides. researchgate.net
Esters: Esters can be prepared through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to achieve high yields. researchgate.netyoutube.com Alternatively, the highly reactive acid chloride can be reacted with an alcohol to form the ester under milder conditions.
Amides: Amides are typically synthesized by reacting the carboxylic acid with an amine. youtube.com This reaction often requires a coupling agent to activate the carboxylic acid. A more direct route involves first converting the carboxylic acid to the more reactive acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. rsc.org This two-step, one-pot procedure is highly efficient. rsc.org Studies on the closely related 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown its successful conversion to the acid chloride and subsequent reaction with amino acids to form N-acyl-α-amino acid derivatives. mdpi.com
Table 3: Common Derivatives of the Carboxylic Acid Group
| Derivative | Functional Group | Reagents |
|---|---|---|
| Acid Chloride | -COCl | SOCl2 or (COCl)2 |
| Ester | -COOR' | R'OH, H+ catalyst (Fischer Esterification) |
Esters, Amides, and Acid Chlorides for Synthetic Applications
The carboxylic acid moiety of this compound is readily converted into more reactive derivatives such as acid chlorides, or into stable products like esters and amides, which are pivotal in the synthesis of more complex molecules.
Acid Chlorides: The transformation of the carboxylic acid into its corresponding acid chloride, 4-(2,2,2-trifluoroethanesulfonyl)benzoyl chloride, is a key step for many subsequent reactions. This conversion is typically achieved using standard chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and triphosgene. asianpubs.orgorgsyn.org The resulting acid chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution.
Esters: Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, esters can be synthesized in a two-step process by first converting the carboxylic acid to its acid chloride and then reacting it with an alcohol. Another mild method involves the use of trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, in the presence of a non-nucleophilic base. orgsyn.org
Amides: Amide synthesis is crucial for building peptide bonds and other functionalities in medicinal and materials chemistry. nih.gov Direct amidation of the carboxylic acid can be achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by using catalysts such as titanium(IV) fluoride (B91410) (TiF₄). researchgate.net A more traditional and highly effective route involves the reaction of the pre-formed 4-(2,2,2-trifluoroethanesulfonyl)benzoyl chloride with a primary or secondary amine. mdpi.com
Table 1: Synthetic Routes to Key Derivatives
| Derivative Class | General Reaction | Common Reagents |
|---|---|---|
| Acid Chlorides | Carboxylic Acid → Acid Chloride | SOCl₂, PCl₅, (COCl)₂ asianpubs.orgorgsyn.org |
| Esters | Carboxylic Acid + Alcohol → Ester | H⁺ (catalyst), SOCl₂ then alcohol orgsyn.org |
Reduced and Oxidized Carboxylic Acid Counterparts
The carboxylic acid group can be transformed through reduction or oxidation to yield related compounds with distinct functionalities and reactivity profiles.
Reduced Counterparts:
[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]methanol: Complete reduction of the carboxylic acid group yields the corresponding primary alcohol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can serve as a precursor for other functional groups. Analogous compounds, such as 4-(Trifluoromethyl)benzyl alcohol, are used as pharmaceutical intermediates. tcichemicals.comfishersci.pt
4-(2,2,2-Trifluoroethanesulfonyl)benzaldehyde: Partial reduction of the carboxylic acid or its derivatives can yield the aldehyde. For instance, the acid chloride can be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride. Aldehydes are valuable synthetic intermediates due to the electrophilicity of their carbonyl carbon. wikipedia.org The trifluoromethyl analogue, 4-(Trifluoromethyl)benzaldehyde, is noted for the enhanced electrophilicity of its formyl group. wikipedia.org
Oxidized Counterparts: The carboxylic acid is already in a high oxidation state. Further oxidation is not typical for the carboxyl group itself under standard conditions. However, conceptually, a peroxy acid derivative, 4-(2,2,2-trifluoroethanesulfonyl)peroxybenzoic acid, could be formed. Such compounds are generally synthesized from the corresponding acid chloride and are powerful oxidizing agents, used for epoxidations and Baeyer-Villiger oxidations.
Comparative Reactivity Studies of Analogues
The chemical behavior of this compound is profoundly influenced by the electronic properties of its substituents. Analyzing its structure in comparison to related analogues provides insight into its reactivity.
Structure-Reactivity Relationship Analysis
The structure of this compound contains three key components that dictate its reactivity: the aromatic ring, the carboxylic acid group, and the potent electron-withdrawing 4-substituent (-SO₂CH₂CF₃).
The trifluoroethanesulfonyl group is a very strong electron-withdrawing group due to the combined inductive effects of the sulfonyl moiety and the three fluorine atoms. This has two major consequences:
Increased Acidity: The strong electron withdrawal stabilizes the conjugate base (carboxylate anion) that forms upon deprotonation of the carboxylic acid. This stabilization increases the acidity of the benzoic acid, making it a stronger acid than benzoic acid or even 4-(trifluoromethyl)benzoic acid. ucsb.edu
Deactivation of the Aromatic Ring: The substituent pulls electron density away from the benzene ring, making it less nucleophilic. lumenlearning.com This deactivates the ring towards electrophilic aromatic substitution reactions, meaning it reacts much more slowly than benzene itself. libretexts.org
Table 2: Predicted Acidity of Benzoic Acid Analogues
| Compound | 4-Substituent | Electronic Effect of Substituent | Predicted Relative Acidity |
|---|---|---|---|
| Benzoic Acid | -H | Neutral (Reference) | Baseline |
| 4-Methylbenzoic Acid | -CH₃ | Electron-Donating | Lower |
| 4-(Trifluoromethyl)benzoic acid | -CF₃ | Strongly Electron-Withdrawing | Higher |
| 4-(Methylsulfonyl)benzoic acid | -SO₂CH₃ | Strongly Electron-Withdrawing | Higher |
| This compound | -SO₂CH₂CF₃ | Very Strongly Electron-Withdrawing | Highest |
Influence of Substituent Effects on Chemical Behavior
Substituent effects can be categorized into inductive effects and resonance effects, both of which are critical in understanding the chemical behavior of this molecule. stpeters.co.in
Inductive Effect: This effect is transmitted through sigma bonds. The sulfonyl group and the trifluoromethyl group are both highly electronegative, pulling electron density towards themselves through the molecular framework. This is the primary mechanism by which the substituent increases the acidity of the carboxyl group and deactivates the ring. ucsb.edustpeters.co.in
Resonance Effect: This effect involves the delocalization of pi electrons. The sulfonyl group can withdraw electrons from the benzene ring via resonance, further contributing to its deactivating nature. stpeters.co.in
Because the -SO₂CH₂CF₃ group is a powerful electron-withdrawing group, it acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions. libretexts.orgstpeters.co.in Any incoming electrophile will preferentially add to the meta position (positions 3 and 5) relative to the sulfonyl group. This is because the resonance structures of the carbocation intermediate formed during ortho or para attack are significantly destabilized by the adjacent, electron-poor sulfonyl group. libretexts.org In contrast, the intermediate from meta attack avoids this direct destabilization.
This strong deactivation makes reactions like Friedel-Crafts alkylation and acylation particularly difficult, often requiring harsh conditions or failing altogether. lumenlearning.com The reactivity of the carboxylic acid group, however, is enhanced. The electron-withdrawing substituent makes the carboxyl carbon more electrophilic, facilitating nucleophilic acyl substitution reactions once the hydroxyl group is converted to a better leaving group (e.g., in the acid chloride).
Future Research Directions and Unexplored Avenues
Discovery of Novel Synthetic Methodologies
Current synthetic routes to 4-(2,2,2-trifluoroethanesulfonyl)benzoic acid and related compounds often rely on traditional methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more efficient, sustainable, and innovative synthetic pathways.
Development of More Sustainable and Atom-Economical Syntheses
The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a cornerstone of green chemistry. jocpr.comnih.govmonash.eduwikipedia.orgjocpr.com Future synthetic strategies for this compound should aim for high atom economy by minimizing the generation of byproducts.
Furthermore, exploring the use of sulfur dioxide (SO₂) as a direct building block in a three-component reaction with a trifluoroethyl source and a functionalized benzene (B151609) derivative could offer a highly atom-economical route. rsc.org Such multicomponent reactions are powerful tools in modern organic synthesis for rapidly building molecular complexity from simple precursors. nih.govnih.govresearchgate.netthieme-connect.com
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Sulfonylation | Fewer synthetic steps, reduced waste. | Catalyst development for selective C-H activation. |
| Three-Component Reaction with SO₂ | High atom economy, convergent synthesis. | Identification of suitable catalysts and reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and efficiency. | Optimization of reactor design and reaction parameters. |
Exploration of Photochemical or Electrochemical Pathways
Photochemical and electrochemical methods offer green and powerful alternatives to traditional synthetic transformations, often proceeding under mild conditions without the need for harsh reagents. organic-chemistry.orgacs.orgrsc.orgacs.org
Photochemical Synthesis: The formation of the C-S bond in this compound could be achieved through photoredox catalysis. unipr.itbeilstein-journals.orgresearchgate.netamanote.com This approach could involve the generation of a trifluoroethanesulfonyl radical from a suitable precursor, such as 2,2,2-trifluoroethanesulfonyl chloride, which then reacts with a 4-functionalized benzoic acid derivative. chemimpex.com The use of visible light as a renewable energy source makes this an attractive and sustainable strategy.
Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. organic-chemistry.orgacs.orgrsc.orgacs.org The synthesis of the target compound could be envisioned through the electrochemical oxidation of a suitable sulfur-containing precursor in the presence of a trifluoroethyl source and a benzoic acid derivative. nih.gov Alternatively, the direct electrochemical sulfonylation of the benzoic acid ring is a potential, yet challenging, avenue. organic-chemistry.orgacs.orgrsc.orgacs.org The development of selective and efficient electrochemical C-H sulfonylation methods for aromatic compounds is an active area of research. acs.orgrsc.org
| Method | Potential Advantages | Key Research Challenges |
| Photoredox Catalysis | Mild reaction conditions, use of visible light. | Development of suitable photocatalysts and radical precursors. |
| Electrochemical Synthesis | Reagent-free, precise control over reaction conditions. | Electrode material selection, optimization of electrolyte and solvent systems, controlling regioselectivity. |
Expanding Applications in Complex Molecule Construction
The unique combination of a carboxylic acid and a trifluoroethanesulfonyl group makes this compound a versatile building block for the synthesis of more complex and potentially bioactive molecules.
Design of Advanced Synthetic Sequences Incorporating the Compound
The benzoic acid moiety can be readily converted into a wide range of functional groups, such as esters, amides, and ketones. These transformations, coupled with the reactivity of the sulfonyl group, open up numerous possibilities for its incorporation into advanced synthetic sequences. For instance, the carboxylic acid can serve as a handle for attachment to solid supports for combinatorial synthesis or for linking to biomolecules.
The trifluoroethanesulfonyl group can influence the electronic properties and reactivity of the aromatic ring, potentially enabling regioselective transformations at other positions. Furthermore, the sulfonyl group itself can be a target for chemical modification, although it is generally stable.
Future research could focus on using this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoroethylsulfonyl moiety is known to impart desirable properties such as increased metabolic stability and bioavailability. chemimpex.com
Unexplored Scaffolds Derivable from this Compound
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of novel heterocyclic scaffolds. mdpi.comnih.govnih.govpreprints.orgjmchemsci.comresearchgate.net For example, intramolecular cyclization reactions involving the carboxylic acid and a substituent introduced ortho to the sulfonyl group could lead to the formation of novel benzosulfonolactone or related heterocyclic systems.
Furthermore, the benzoic acid can be used as a directing group to facilitate ortho-C–H functionalization, allowing for the introduction of various substituents that can then participate in cyclization reactions. This strategy could provide access to a diverse range of previously unexplored molecular skeletons with potential applications in medicinal chemistry and materials science. nih.gov
| Scaffold Type | Synthetic Approach | Potential Applications |
| Benzofused Heterocycles | Intramolecular cyclization reactions. | Medicinal chemistry, materials science. |
| Substituted Biaryls | Suzuki or other cross-coupling reactions. | Liquid crystals, organic electronics. |
| Macrocycles | Dimerization or oligomerization via the carboxylic acid. | Host-guest chemistry, molecular recognition. |
Advanced Catalysis and Reagent Development
The unique electronic properties conferred by the trifluoroethanesulfonyl group could be harnessed in the design of novel catalysts and reagents.
The electron-withdrawing nature of the trifluoroethanesulfonyl group can significantly influence the acidity of the benzoic acid proton and the reactivity of the aromatic ring. This modulation of electronic properties could be exploited in the design of new organocatalysts. For example, derivatives of this compound could be explored as chiral Brønsted acid catalysts for asymmetric synthesis.
Furthermore, the sulfonyl group itself could act as a coordinating site for metal catalysts, potentially influencing the selectivity and reactivity of catalytic transformations. The development of chiral ligands based on the this compound scaffold is another promising area of research.
The compound could also serve as a precursor for the development of new reagents for organic synthesis. For instance, conversion of the carboxylic acid to a more reactive functional group could yield a trifluoroethanesulfonyl-containing building block for use in cross-coupling reactions. Reagents derived from this compound could be valuable for introducing the trifluoroethanesulfonylphenyl moiety into various organic molecules. researchgate.netnbinno.comnih.gov
Development of Chiral Catalysts or Reagents
The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. While this specific benzoic acid is not chiral itself, it could serve as a foundational scaffold for the synthesis of novel chiral catalysts and reagents. Future research could explore the introduction of chiral auxiliaries or the construction of atropisomeric systems. For instance, the functionalization of the aromatic ring with bulky substituents could induce rotational hindrance, leading to stable atropisomers that could be resolved into enantiomerically pure forms. These chiral derivatives could then be investigated as organocatalysts, particularly in reactions that benefit from the presence of a Brønsted acid and a sterically demanding environment.
Ligand Design for Organometallic Catalysis
The carboxylic acid and sulfonyl groups of this compound offer potential coordination sites for metal ions, making it a candidate for ligand design in organometallic catalysis. The trifluoroethanesulfonyl group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the aromatic ring and, consequently, the coordination chemistry of the carboxylate group.
Future work could focus on synthesizing metal complexes of this benzoic acid derivative and evaluating their catalytic activity in a range of transformations, such as cross-coupling reactions, C-H activation, and asymmetric hydrogenation. The thermal and electronic stability imparted by the trifluoroethanesulfonyl group might lead to robust catalysts with unique reactivity profiles.
Deepening Theoretical Understanding
To guide and accelerate the experimental exploration of this compound, a deep theoretical understanding of its properties and reactivity is crucial. Advanced computational methods can provide valuable insights where experimental data is lacking.
Advanced Multiscale Modeling of Reactivity
Advanced multiscale modeling techniques, which combine quantum mechanics (QM) with molecular mechanics (MM), could be employed to predict the reactivity of this compound in various chemical environments. These models can elucidate reaction mechanisms, predict activation energies, and rationalize selectivity in potential catalytic applications. For example, QM/MM simulations could model the interaction of a catalytically active metal center coordinated to this ligand with a substrate molecule, providing a detailed picture of the catalytic cycle at an atomic level.
Machine Learning Approaches in Predicting Reactivity and Synthesis
In the absence of extensive experimental data for this compound, machine learning (ML) offers a powerful tool for predicting its properties and potential synthetic routes. ML models can be trained on large datasets of known reactions and molecular properties from related sulfonyl-containing benzoic acids and other organofluorine compounds.
These trained models could then be used to:
Predict reactivity: Forecast the outcome of reactions involving this compound under various conditions.
Optimize synthesis: Propose the most efficient and high-yielding synthetic pathways to this compound and its derivatives.
Discover novel applications: Identify potential new uses by screening for desirable properties based on its predicted electronic and structural features.
By integrating machine learning with experimental validation, the exploration of this and other understudied chemical compounds can be significantly accelerated.
Conclusion
Summary of Current Research Landscape Pertaining to the Compound
A comprehensive survey of scientific databases and chemical literature indicates that 4-(2,2,2-trifluoroethanesulfonyl)benzoic acid is a compound that has not been the subject of focused academic or industrial research. Its entry in chemical databases like PubChem provides foundational information such as its molecular formula (C9H7F3O4S) and structure, but lacks references to peer-reviewed studies or patents. nih.gov The research landscape is therefore defined by a conspicuous lack of direct data.
However, the constituent parts of the molecule—a benzoic acid ring and a 2,2,2-trifluoroethanesulfonyl group—are well-represented in chemical literature in other combinations. Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry, with countless examples of their synthesis and application. preprints.orgresearchgate.net Similarly, the trifluoroethanesulfonyl group is a known entity in synthetic chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as high electronegativity and metabolic stability. chemimpex.com
Research on analogous compounds offers a lens through which to view the potential characteristics of this compound. For instance, studies on other aryl sulfones and fluorinated benzoic acids provide a basis for hypothesizing its chemical behavior and potential utility. mdpi.comgoogle.com The synthesis of aryl triflones, for example, is an active area of research, with various methods being developed for the introduction of the trifluoromethanesulfonyl group onto aromatic rings. nih.gov
Highlighting Key Research Contributions and Remaining Challenges
Given the absence of direct research, there are no "key contributions" to report for this compound itself. The primary challenge, therefore, is the complete lack of empirical data. The synthesis of this specific molecule has not been described, its physical and chemical properties have not been measured, and its potential applications have not been explored.
The key challenges for future research would be:
Development of a Synthetic Route: A primary hurdle is to establish a viable and efficient synthetic pathway. This would likely involve the introduction of the 2,2,2-trifluoroethanesulfonyl moiety onto a benzoic acid precursor. One potential, though currently hypothetical, approach could involve the reaction of a suitable benzoic acid derivative with 2,2,2-trifluoroethanesulfonyl chloride. chemimpex.comcymitquimica.com The reactivity and stability of the starting materials and intermediates under various reaction conditions would need to be carefully investigated.
Characterization of Physicochemical Properties: Once synthesized, a thorough characterization of the compound's properties would be necessary. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Exploration of Reactivity and Potential Applications: With the compound in hand, its chemical reactivity could be explored. The interplay between the electron-withdrawing trifluoroethanesulfonyl group and the carboxylic acid functionality could lead to interesting chemical behavior. Furthermore, its potential as a building block in medicinal chemistry or materials science could be investigated, drawing parallels from the applications of other fluorinated and sulfonated benzoic acids. nih.govnih.gov
Outlook on the Future Significance of this compound in Academic Chemical Research
The future significance of this compound in academic chemical research is entirely dependent on the outcomes of the foundational studies outlined above. Should a straightforward synthesis be developed, it could become a useful building block for creating more complex molecules.
The incorporation of the trifluoroethyl group is a common strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. chemimpex.com Therefore, this compound could be of interest to medicinal chemists for the synthesis of novel pharmaceutical candidates. The combination of a carboxylic acid handle for further derivatization and the trifluoroethanesulfonyl group makes it a potentially attractive scaffold.
In the realm of materials science, fluorinated organic compounds can exhibit unique properties, and this benzoic acid derivative could be explored as a monomer or additive in the development of new polymers or functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
